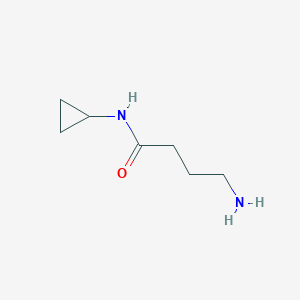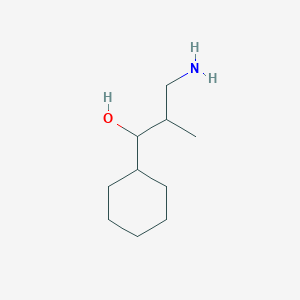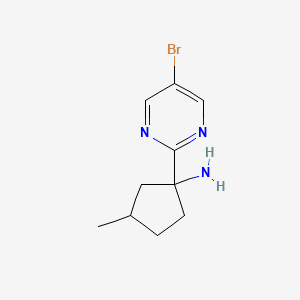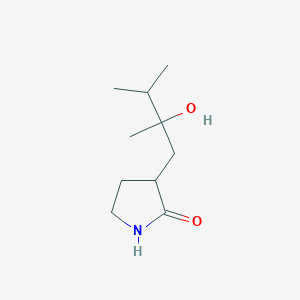![molecular formula C11H21NO B13165412 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13165412.png)
9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Propyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound with a nitrogen atom incorporated into its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes the use of sodium borohydride in a methanol solvent to reduce the ketone to the corresponding alcohol . Another method involves the use of a ruthenium complex as a catalyst in the presence of hydrogen .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium borohydride in methanol or hydrogen with a ruthenium catalyst.
Substitution: Various nucleophiles can be used for substitution reactions at the nitrogen atom.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: This compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with various molecular targets and pathways. The compound can act as a catalyst in oxidation reactions, where it facilitates the transfer of oxygen to the substrate, resulting in the formation of carbonyl compounds . The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
- 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
- 3-Substituted 3-Azabicyclo[3.3.1]nonan-9-ols
Uniqueness
9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its propyl group, which can influence its chemical properties and reactivity compared to other similar compounds. This uniqueness can make it more suitable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
9-propyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C11H21NO/c1-2-6-12-9-4-3-5-10(12)8-11(13)7-9/h9-11,13H,2-8H2,1H3 |
InChI-Schlüssel |
JOCBUDJYACSQHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2CCCC1CC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


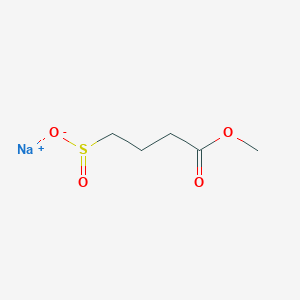
![Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)
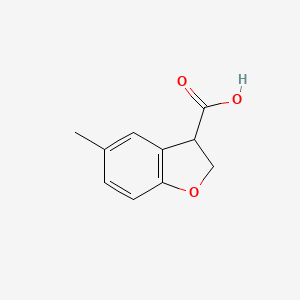
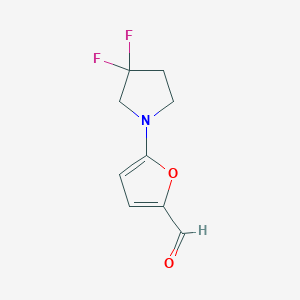
![2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13165354.png)

![1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13165364.png)
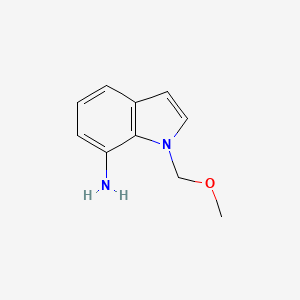
![[(R)-{[(R)-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methyl](phenyl)phosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane](/img/structure/B13165375.png)

